
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドは、テトラセン骨格を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、テトラセン骨格の調製から始まり、アミノ化、ヒドロキシル化、カルボキサミド化などのさまざまな化学反応を通じて官能基が導入されます。温度、pH、触媒の使用などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
工業的な環境では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスを含む可能性があります。自動化された反応器と反応パラメーターの正確な制御により、品質と効率が常に確保されます。工業的な方法では、グリーンケミストリーの原則を通じて廃棄物と環境への影響を最小限に抑えることにも重点が置かれます。
化学反応の分析
反応の種類
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: カルボニル基は、アルコールに還元される可能性があります。
置換: アミノ基とジメチルアミノ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。溶媒の選択、温度、反応時間などの反応条件は、目的の生成物を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、標的にされた特定の官能基によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが得られる場合があり、カルボニル基の還元によりアルコールが得られます。
科学研究への応用
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 複数の官能基のため、生化学的プローブまたは治療薬としての可能性が調査されています。
医学: 抗菌活性や抗がん活性など、潜在的な薬理学的特性について検討されています。
産業: 有機半導体や染料などの高度な材料の開発に利用されます。
科学的研究の応用
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its multiple functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の官能基により、酵素、受容体、または核酸に結合してその活性を調節することが可能になります。関与する経路には、酵素活性の阻害、細胞プロセスの阻害、または癌細胞のアポトーシス誘導が含まれる可能性があります。
類似の化合物との比較
類似の化合物
ドキソルビシン: 抗がん特性を持つ別のテトラセン系化合物。
テトラサイクリン: 類似のテトラセン骨格を持つ抗生物質。
ミノサイクリン: テトラサイクリンの誘導体で、活性が高くなっています。
独自性
12-アミノ-4,7-ビス(ジメチルアミノ)-1,10,12a-トリヒドロキシ-3,11-ジオキソ-4a,5,5a,6-テトラヒドロ-4H-テトラセン-2-カルボキサミドは、特定の官能基の組み合わせによって独自性があり、異なる化学反応性と潜在的な用途が付与されます。さまざまな化学反応を起こし、さまざまな生物学的標的に相互作用する能力により、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Doxorubicin: Another tetracene-based compound with anticancer properties.
Tetracycline: An antibiotic with a similar tetracene backbone.
Minocycline: A derivative of tetracycline with enhanced activity.
Uniqueness
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
特性
分子式 |
C23H28N4O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32) |
InChIキー |
PSGBAEYXBOZLAL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


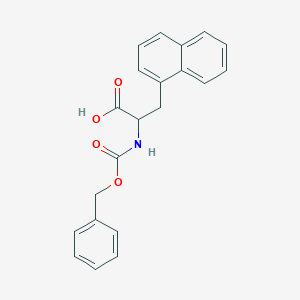

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
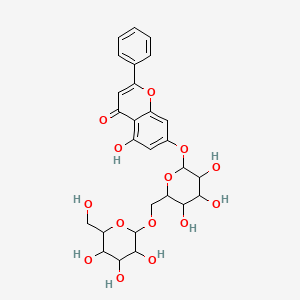
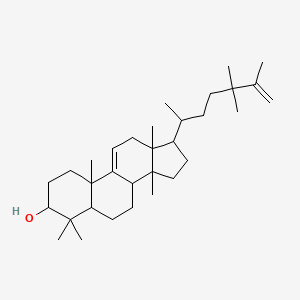
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
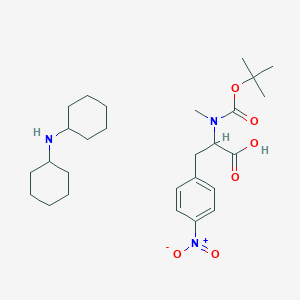
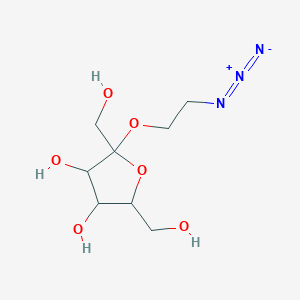


![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)
